6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

Catalog No.
S681600
CAS No.
37805-78-0
M.F
C7H6BrN3
M. Wt
212.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

CAS Number

37805-78-0

Product Name

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

IUPAC Name

6-bromo-3-methylimidazo[4,5-b]pyridine

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

InChI

InChI=1S/C7H6BrN3/c1-11-4-10-6-2-5(8)3-9-7(6)11/h2-4H,1H3

InChI Key

AERQLDMEKUZFHF-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1N=CC(=C2)Br

Canonical SMILES

CN1C=NC2=C1N=CC(=C2)Br

Synthesis and Characterization:

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine has been synthesized and characterized using various methods. One reported method involves the reaction of 2-amino-3-bromopyridine with N,N-dimethylformamide dimethyl acetal and subsequent hydrolysis []. The resulting product was then purified using chromatography and characterized using spectroscopic techniques like nuclear magnetic resonance (NMR) and mass spectrometry [].

Potential Applications:

While the specific research applications of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine are limited, its structural features suggest potential in various scientific fields:

  • Medicinal Chemistry: The imidazo[4,5-b]pyridine scaffold is present in several bioactive molecules, including some drugs. 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine could serve as a starting material for the synthesis of novel drug candidates with potential therapeutic applications [].
  • Material Science: Heterocyclic compounds like 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine can be used as building blocks for the development of functional materials. Their unique properties, such as aromaticity and the presence of heteroatoms, can be exploited to design materials with specific electrical, optical, or other desired properties [].

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine is a heterocyclic organic compound characterized by its imidazo[4,5-b]pyridine structure, which includes a bromine atom and a methyl group. The molecular formula for this compound is C₇H₆BrN₃. It features a bicyclic structure composed of an imidazole ring fused to a pyridine ring, making it a member of the imidazo[4,5-b]pyridine family. The presence of the bromine atom at the 6-position and the methyl group at the 3-position contributes to its unique chemical properties and potential biological activities.

  • Methylation: The compound can undergo methylation reactions, particularly with methyl iodide, leading to the formation of N-methylated derivatives. This reaction typically occurs under basic conditions using reagents such as potassium carbonate in solvents like dimethylformamide (DMF) .
  • Formation of Pharmaceutical Compounds: It can react with other organic compounds to form pharmaceutical intermediates, showcasing its utility in medicinal chemistry .
  • Hydrogen Bonding: The amino group in the structure can act as a hydrogen bond donor, facilitating dimerization through hydrogen bonding with carbonyl groups in related molecules .

The biological activity of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine has been explored in various studies:

  • Antimicrobial Properties: Compounds within the imidazo[4,5-b]pyridine class have shown promising antimicrobial activity, leading to their investigation as potential antibiotics .
  • Anticancer Activity: Some derivatives of this compound have been evaluated for their anticancer properties, indicating potential therapeutic applications in oncology .

The synthesis of 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine can be achieved through several methods:

  • Starting Material Reaction: The compound can be synthesized from 6-bromo-1H-imidazo[4,5-b]pyridine-2(3H)-one through methylation with methyl iodide under basic conditions. This reaction typically involves stirring the reactants in DMF for an extended period until completion .
  • Alternative Synthetic Routes: Other synthetic pathways may involve different precursors or variations in reaction conditions, such as using different solvents or catalysts to optimize yield and purity.

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine has several notable applications:

  • Pharmaceutical Development: Due to its biological activity, this compound serves as a valuable intermediate in the synthesis of novel pharmaceuticals targeting various diseases.
  • Research Tool: It is used in academic and industrial research settings to explore the properties and reactivity of imidazo[4,5-b]pyridine derivatives.

Interaction studies involving 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine focus on its binding affinity and interactions with biological targets:

  • Protein Binding Studies: Investigations into how this compound interacts with specific proteins may provide insights into its mechanism of action and potential therapeutic uses .
  • Molecular Docking Studies: Computational studies are often employed to predict how this compound binds to various biological receptors or enzymes, aiding in drug design efforts.

Several compounds share structural similarities with 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine. These include:

Compound NameStructural FeaturesUnique Aspects
6-Chloro-3-methyl-3H-imidazo[4,5-b]pyridineChlorine instead of bromine at position 6Potentially different biological activity
7-Bromo-3-methyl-1H-imidazo[4,5-b]pyridineBromine at position 7 insteadAltered electronic properties
6-Methyl-3H-imidazo[4,5-b]pyridineNo halogen substituentLacks halogen reactivity
6-Bromo-1H-imidazo[4,5-b]pyridin-2(3H)-oneDifferent functional groups at position 2Different reactivity profile

These compounds exhibit variations in their halogen substituents and functional groups that influence their chemical behavior and biological activities. The unique combination of bromine and methyl groups in 6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine contributes to its distinct reactivity and potential applications in medicinal chemistry.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

6-Bromo-3-methyl-3H-imidazo[4,5-b]pyridine

Dates

Last modified: 08-15-2023

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